molecular formula C34H52I2NO2P B8236704 5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine

5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine

Cat. No.: B8236704
M. Wt: 791.6 g/mol
InChI Key: GUOLLZHIOIMQQS-UHFFFAOYSA-N
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Description

11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine is a complex organic compound with a unique structure It features a phosphapentacyclo framework, which is a rare and intricate arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine involves multiple steps. The process typically starts with the preparation of the phosphapentacyclo core, followed by the introduction of the diiodo and dioxa groups. The final step involves the formation of the benzobbenzazepine ring system. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols are in place, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can modify the iodo groups, potentially converting them to other functional groups.

    Substitution: The iodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may influence signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine: This compound shares a similar phosphapentacyclo core but differs in its substituents and overall structure.

    1-[(11bR)-Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin-4-yl]piperidine: Another compound with a related core structure, used in different research applications.

Uniqueness

The uniqueness of 11-(6,20-Diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzobbenzazepine lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for exploring new scientific frontiers.

Properties

IUPAC Name

11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h9-10,21-34H,1-8,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOLLZHIOIMQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52I2NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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